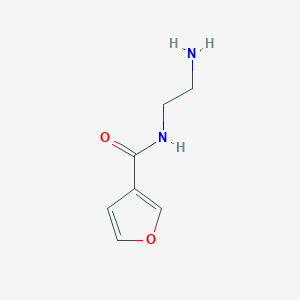

N-(2-aminoethyl)furan-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N-(2-aminoethyl)furan-3-carboxamide |

InChI |

InChI=1S/C7H10N2O2/c8-2-3-9-7(10)6-1-4-11-5-6/h1,4-5H,2-3,8H2,(H,9,10) |

InChI Key |

UPCXKIJIDLIFPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(2-Aminoethyl)furan-3-carboxamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The most logical disconnection is the amide bond, a common and reliable bond formation strategy in organic synthesis. amazonaws.com This leads to two key synthons: furan-3-carboxylic acid and ethylenediamine (B42938).

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection simplifies the synthesis into two main challenges: the preparation or acquisition of furan-3-carboxylic acid and the selective mono-acylation of ethylenediamine. Further disconnection of furan-3-carboxylic acid could involve various furan (B31954) synthesis strategies, depending on the desired substitution pattern and available precursors. organic-chemistry.orgyoutube.com

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established and contemporary methods. These routes primarily revolve around the formation of the amide bond, the construction or functionalization of the furan ring, and the introduction of the aminoethyl group.

Amidation Reactions and Coupling Strategies

The formation of the amide bond is the cornerstone of this synthesis. Several methods can be employed:

Acid Chloride Method: Furan-3-carboxylic acid can be converted to its more reactive acid chloride derivative, furan-3-carbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comkhanacademy.org The resulting acid chloride readily reacts with ethylenediamine to form the desired amide. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl generated during the reaction. mdpi.comkhanacademy.org

Coupling Reagents: Modern peptide coupling reagents offer a milder and often more efficient alternative to the acid chloride method. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or newer phosphonium- and uronium-based reagents can directly couple furan-3-carboxylic acid with ethylenediamine. nih.govlibretexts.org These reactions proceed under mild conditions and often give high yields. For instance, CDI activates the carboxylic acid to form a reactive acylimidazolide intermediate, which then reacts with the amine. nih.gov

Direct Amidation: While less common due to the required harsh conditions, direct reaction of a carboxylic acid and an amine can form an amide with the removal of water, often requiring high temperatures. khanacademy.orglibretexts.org

A study on the synthesis of furan-embedded amides demonstrated the use of triethylamine in dichloromethane (B109758) at 60°C for the reaction of a furan derivative with amines. researchgate.net

Furan Ring Synthesis and Functionalization

The furan-3-carboxylic acid starting material can be obtained through various synthetic strategies for constructing the furan ring itself. organic-chemistry.orgresearchgate.net Some classical methods include:

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. researchgate.net

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. researchgate.net

Modern approaches often utilize transition-metal-catalyzed reactions to construct the furan ring with high regioselectivity. organic-chemistry.org Additionally, functionalization of a pre-existing furan ring is a viable strategy. For example, lithiation of furan followed by carboxylation with carbon dioxide can introduce the carboxylic acid group at the 3-position, although controlling regioselectivity between the 2- and 3-positions can be challenging.

Introduction of the Aminoethyl Moiety

The aminoethyl group is introduced via the amidation reaction with ethylenediamine. stackexchange.com A key challenge in this step is achieving mono-amidation, as ethylenediamine has two nucleophilic amino groups. Reacting one equivalent of the activated furan-3-carboxylic acid with an excess of ethylenediamine can favor the formation of the mono-acylated product. The unreacted ethylenediamine can then be removed by extraction or chromatography.

Alternatively, one of the amino groups of ethylenediamine can be temporarily protected to ensure only one group reacts. researchgate.netresearchgate.net

Protecting Group Strategies in Synthesis

To avoid undesired side reactions, particularly the di-acylation of ethylenediamine, protecting group strategies are often employed. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

One of the most common protecting groups for amines is the tert-butoxycarbonyl (Boc) group. researchgate.netmasterorganicchemistry.com Mono-Boc-protected ethylenediamine is commercially available or can be prepared by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

The synthesis would then proceed as follows:

Coupling: Furan-3-carboxylic acid is coupled with N-Boc-ethylenediamine using a suitable coupling agent.

Deprotection: The Boc group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound. researchgate.netmasterorganicchemistry.com

This approach provides a more controlled and often higher-yielding synthesis of the desired mono-amide.

Table 1: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) researchgate.netmasterorganicchemistry.com |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) organic-chemistry.org |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis libretexts.org |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis libretexts.org |

Stereoselective Synthesis Approaches (if applicable)

For the specific molecule this compound, there are no stereocenters. Therefore, stereoselective synthesis is not applicable. However, if the furan ring or the aminoethyl chain were to be substituted with chiral groups, stereoselective methods would become crucial. acs.org For instance, the synthesis of chiral furan derivatives often involves asymmetric catalysis or the use of chiral starting materials. acs.org Similarly, if a chiral diamine were used instead of ethylenediamine, the stereochemistry would need to be controlled throughout the synthesis. google.com

Derivatization Strategies and Analogue Generation

The molecular structure of this compound offers three primary sites for chemical modification: the furan ring, the aminoethyl linker, and the terminal primary amine. These sites allow for the systematic generation of analogues to explore structure-activity relationships in various chemical and biological contexts.

Modifications at the Furan Ring

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the positions adjacent to the oxygen atom (C2 and C5) which are most activated. ijabbr.com When the C3 position is substituted with an electron-withdrawing carboxamide group, electrophilic attack is generally directed to the C2 or C5 position. The high reactivity of the furan ring often necessitates the use of mild reagents to prevent polymerization or ring-opening, especially in the presence of strong acids. ijabbr.com

Common modifications include:

Halogenation: Bromination and chlorination can introduce halogen atoms onto the furan ring. Reactions with bromine, for instance, are often carried out under mild conditions to avoid polyhalogenation. ijabbr.com

Nitration: The introduction of a nitro group can be achieved using reagents like nitric acid in acetic anhydride at low temperatures. ijabbr.com For instance, the nitration of furan-containing compounds is a known transformation, often leading to 5-nitro-furan derivatives. mdpi.com

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the furan ring, typically using a mild Lewis acid catalyst like BF₃ or SnCl₄. ijabbr.com

Metallation: The furan ring can be metallated, for example, using organolithium reagents, which then allows for subsequent reaction with various electrophiles to introduce a wide range of substituents.

The substitution pattern on the furan ring can influence the molecule's reactivity. For example, studies on furan carboxamides have shown that methyl substituents on the furan ring can have an effect on the rate constants of triplet quenching in photochemical reactions. acs.org

Table 1: Representative Furan Ring Modification Reactions

| Reaction Type | Typical Reagents | Position of Substitution | Resulting Moiety |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride | C5 | -NO₂ |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | -Br |

| Acylation | Acetic Anhydride / BF₃ | C5 | -C(O)CH₃ |

| Sulfonation | Pyridine-SO₃ complex | C5 | -SO₃H |

Variations in the Aminoethyl Chain

The aminoethyl linker can be modified to alter the spacing and flexibility between the furan-3-carboxamide (B1318973) core and the terminal amine. These modifications are typically achieved by employing different diamines or amino alcohols during the initial synthesis, which usually involves the amidation of furan-3-carboxylic acid or its activated derivatives (like an acyl chloride). nih.gov

Strategies for varying the linker include:

Homologation: The length of the alkyl chain can be extended from ethyl (two carbons) to propyl (three carbons), butyl (four carbons), or longer. This is achieved by using diamines such as 1,3-diaminopropane (B46017) or 1,4-diaminobutane (B46682) in the coupling reaction instead of ethylenediamine. The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide demonstrates the use of a three-carbon linker. mdpi.com

Branching: Introducing alkyl substituents on the chain, for example, by using 1,2-diaminopropane, can create chiral centers and add steric bulk, which can influence binding to biological targets.

Incorporation of Cyclic Structures: The linker can incorporate cyclic moieties, such as piperidine (B6355638) or pyrrolidine (B122466) rings. Syntheses of related anthra[2,3-b]furan-3-carboxamides have successfully utilized mono-Boc protected cyclic diamines, like (R)-3-aminopyrrolidine, to generate analogues. nih.govreactionbiology.com

Table 2: Examples of Amino Linker Variations in Furan-Carboxamide Synthesis

| Linker Type | Amine Reagent Example | Resulting Side Chain Structure |

|---|---|---|

| Linear (n=3) | 1,3-Diaminopropane | -NH-(CH₂)₃-NH₂ |

| Linear (n=4) | 1,4-Diaminobutane | -NH-(CH₂)₄-NH₂ |

| Branched | 1,2-Diaminopropane | -NH-CH(CH₃)-CH₂-NH₂ |

| Cyclic | (R)-3-Aminopyrrolidine | -NH-(C₄H₇N)- |

Substitutions on the Terminal Amine

The primary amino group at the terminus of the ethyl chain is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through well-established amine chemistry. These reactions typically involve nucleophilic attack by the amine on an electrophilic reagent.

Key derivatization reactions include:

N-Acylation: Reaction with acid chlorides or anhydrides yields secondary amides. For example, reacting the terminal amine with benzoyl chloride would yield an N-benzoyl derivative.

N-Alkylation/Arylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. The synthesis of 1,2,4-triazole-3-thiones from related carboxhydrazides has been shown to proceed through a thiosemicarbazide (B42300) intermediate formed by reaction with phenylisothiocyanate. researchgate.net

Chemical Reactivity and Transformational Studies of the Furan-3-carboxamide Scaffold

The furan-3-carboxamide scaffold possesses a rich and diverse chemical reactivity, enabling its transformation into more complex molecular architectures. The interplay between the electron-rich furan ring and the electron-withdrawing carboxamide group governs its behavior in various chemical reactions.

Cyclization Reactions: The furan-carboxamide scaffold can serve as a precursor for the synthesis of fused heterocyclic systems. For example, derivatives of furan-3-carboxylic acid can undergo reductive cyclization to form lactams of the furo[3,4-c]quinoline type. researchgate.net Intramolecular cyclization of pyridone-substituted furan-2(5H)-ones, a related structure, has been used to generate novel furo[3,4-f]isoquinolines. researchgate.net

Ring-Opening Reactions: The furan ring is susceptible to ring-opening under certain conditions. Hydrogenation over specific catalysts can lead to the opening of the furan ring to produce polyols, a transformation of interest in converting biomass-derived furan compounds. mdpi.com Additionally, reactions of related furanone derivatives with amines can involve the opening of the furan ring followed by elimination to form acyclic enamides. researchgate.net

Photochemical Reactions: Furan carboxamides have been studied as model compounds for indirect photochemistry. The furan moiety is known to react with singlet oxygen, while other parts of the molecule may react with different excited species, making them interesting subjects for studying competitive photodegradation pathways. acs.org

Reduction: The chemoselective reduction of functionalities attached to the furan ring, while preserving the sensitive furan moiety itself, is a significant challenge. The furan ring is sensitive to acids, bases, and some reducing agents. nih.gov However, methods have been developed for the selective reduction of conjugated double bonds on furan side chains using reagents like 2-phenylbenzimidazoline, which avoids saturation of the heterocyclic ring. nih.gov

Oxidative Annulation: The furan scaffold can participate in oxidative cyclization reactions. In one study, a cyclopenta[b]indol-1(4H)-one, formed from an indole (B1671886) aldehyde, was further oxidized to a spiro[furan-2,2′-indoline]-3′,5-dione derivative, demonstrating a complex transformation where a furanone ring is constructed. acs.orgacs.org

Table 3: Key Chemical Transformations of the Furan-Carboxamide Scaffold

| Transformation Type | Reaction / Conditions | Product Class | Reference |

|---|---|---|---|

| Reductive Cyclization | Iron / Acetic Acid | Fused Lactams (e.g., Furoquinolines) | researchgate.net |

| Photodegradation | Singlet Oxygen (¹O₂) | Oxidized/Degraded Products | acs.org |

| Ring-Opening Hydrogenolysis | H₂ / Catalyst (e.g., Ru, Pt) | Polyols | mdpi.com |

| Oxidative Annulation | DDQ / TFA | Spiro[furan-indoline]diones | acs.org |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Although specific experimental spectra for N-(2-aminoethyl)furan-3-carboxamide are not widely reported, the expected chemical shifts (δ) and coupling patterns can be predicted based on its constituent functional groups and data from analogous furan-carboxamide structures. mdpi.comipb.pt

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the ethylenediamine (B42938) side chain protons, and the amide and amine protons. The furan protons at positions 2, 4, and 5 would appear in the aromatic region, typically between 6.0 and 8.5 ppm. The ethyl chain would exhibit two methylene (B1212753) (CH₂) signals, likely as triplets or more complex multiplets due to coupling with each other and the adjacent nitrogen atoms. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of 158-165 ppm. mdpi.com The four carbons of the furan ring would appear in the aromatic region (approx. 110-150 ppm), while the two methylene carbons of the ethyl side chain would be found in the aliphatic region (approx. 35-50 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Furan H-2 | ~8.0 - 8.3 | ~140 - 145 | Typically a singlet or narrow triplet. |

| Furan H-4 | ~6.7 - 7.0 | ~110 - 115 | Coupled to H-5 and H-2 (long range). |

| Furan H-5 | ~7.5 - 7.8 | ~143 - 148 | Coupled to H-4. |

| Amide C=O | - | ~158 - 165 | Carbonyl carbon, no attached protons. |

| Amide N-H | ~8.0 - 8.5 (broad) | - | Chemical shift is solvent dependent. |

| Methylene (CH₂-NH) | ~3.4 - 3.7 | ~38 - 42 | Coupled to adjacent CH₂ and NH. |

| Methylene (CH₂-NH₂) | ~2.8 - 3.1 | ~39 - 43 | Coupled to adjacent CH₂ and NH₂. |

| Amine NH₂ | Variable (broad) | - | Chemical shift is highly variable. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂), the exact mass is 154.0742 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. mdpi.com

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 154. In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 155.0815) and [M+Na]⁺ (m/z 177.0634) would be expected. nist.gov Characteristic fragmentation patterns would likely involve the cleavage of the amide bond and the ethylenediamine side chain, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 154.0742 | Molecular Ion |

| [M+H]⁺ | 155.0815 | Protonated Molecular Ion |

| [M+Na]⁺ | 177.0634 | Sodium Adduct |

| [C₅H₃O₂]⁺ | 95.0133 | Furan-3-carbonyl fragment |

| [C₂H₇N₂]⁺ | 59.0609 | Aminoethyl fragment |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to display several characteristic absorption bands. Strong, sharp bands corresponding to the N-H stretching of the primary amine (NH₂) would appear around 3400-3300 cm⁻¹. The secondary amide N-H stretch would be visible as a distinct band near 3300 cm⁻¹. The most prominent feature would be the strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be found near 1550 cm⁻¹. Vibrations associated with the furan ring (C-O-C and C=C stretching) would also be present in the fingerprint region (below 1500 cm⁻¹). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. Such an analysis would provide the definitive solid-state structure, yielding precise data on bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds between the amide and amine groups of adjacent molecules, which are crucial for the stability of the crystal structure. mdpi.com

Conformational Landscape Analysis

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. The key areas of flexibility are:

Rotation around the C-C and C-N bonds of the ethylamino side chain.

Rotation around the furan-carbonyl (C-C) and carbonyl-amide (C-N) bonds.

Tautomerism and Isomerism Studies (if applicable)

While the furan ring itself is not prone to significant tautomerism, the amide linkage can give rise to rotational isomers, or rotamers, due to the partial double-bond character of the C-N bond. nih.gov This restricted rotation can lead to the existence of E and Z isomers. At room temperature, the rotation may be fast enough on the NMR timescale to show a single set of averaged signals. However, at lower temperatures, the interconversion could slow sufficiently to allow for the observation of distinct signals for each rotamer in the NMR spectra, a phenomenon observed in other substituted furan-3-carboxamides. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For a molecule like N-(2-aminoethyl)furan-3-carboxamide, a geometry optimization would be performed, typically using a basis set such as 6-311+G(d,p), to find the most stable three-dimensional arrangement of its atoms. manchester.ac.uk

Table 1: Predicted Structural Parameters for Furan (B31954) Carboxamide Derivatives (Illustrative) This table presents typical data obtained from DFT calculations on related compounds, as direct data for this compound is not available.

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Indicates the strength and nature of the carbonyl bond. |

| C-N (Amide) Bond Length | ~1.35 Å | Partial double bond character affects rotational freedom. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For furan derivatives, the HOMO is often distributed over the furan ring, while the LUMO may be located on the carboxamide portion or adjacent aromatic systems.

Table 2: Frontier Molecular Orbital Energies (Illustrative Example from a Related Molecule) Data is hypothetical but representative of typical DFT calculation results for similar organic molecules.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 eV | Region of the molecule prone to electrophilic attack. |

| LUMO | -1.2 eV | Region of the molecule prone to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses several rotatable bonds, particularly in its ethylamine (B1201723) side chain. This flexibility means the molecule can exist in numerous different shapes or conformations. Molecular Dynamics (MD) simulations are used to explore these conformational possibilities. nih.gov By simulating the movements of atoms over time, MD provides insight into the molecule's flexibility, how it might change shape in different environments (like water), and which conformations are most stable. nih.govcore.ac.uk This information is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Ligand-Based and Structure-Based Design Principles

In drug discovery, computational approaches are central to designing new molecules.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on studying a set of molecules (ligands) that are known to be active and identifying the common structural features, or pharmacophore, responsible for their activity. semanticscholar.org For this compound, one might compare it to other known inhibitors of a particular enzyme to predict its potential activity.

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, this method is employed. It involves docking the potential drug molecule into the target's active site to predict how well it binds. mdpi.comnih.gov The furan-carboxamide scaffold is present in compounds designed to inhibit various targets, including kinases and viral proteases. mdpi.comnih.govnih.gov

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural similarities of furan carboxamides to known enzyme inhibitors, potential targets for this compound could include protein kinases (like VEGFR-2) or viral proteases (like SARS-CoV-2 Mpro). mdpi.comnih.govnih.gov

Docking simulations place the ligand (this compound) into the active site of a target protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or docking score in kcal/mol. Lower (more negative) values typically indicate a more stable and favorable interaction.

The simulation also reveals the specific interactions that stabilize the complex. These can include:

Hydrogen Bonds: The amide group and the terminal amine of the ligand are strong hydrogen bond donors and acceptors.

π-π Stacking: The furan ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or histidine in the protein's active site.

Hydrophobic Interactions: Non-polar parts of the molecule can interact favorably with hydrophobic pockets in the target.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target This table is an illustrative example of what a molecular docking study might reveal. The target and results are hypothetical but based on studies of similar compounds.

| Parameter | Predicted Value/Residues | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Suggests a potentially stable binding interaction. |

| Hydrogen Bonds | Amide N-H with Glu91; Amine N-H₂ with Asp120; Carbonyl C=O with Lys34 | Strong, directional interactions that are key for binding affinity and specificity. |

| π-π Stacking | Furan ring with Phe115 | Orients the ligand within the binding pocket. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity. The identification of these features is a critical step in understanding how a ligand binds to its target receptor and in designing new molecules with similar or improved activity. nih.govd-nb.info

Based on studies of various furan carboxamide analogs, a general pharmacophore model can be proposed. The essential features often include:

Hydrogen Bond Acceptors (HBA): The oxygen atom in the furan ring and the carbonyl oxygen of the carboxamide group are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amine and amide protons in the carboxamide side chain can act as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The furan ring itself provides a key aromatic and hydrophobic feature. Additional hydrophobic interactions can arise from substituents on the furan ring or the carboxamide nitrogen.

In a study on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives as tyrosinase inhibitors, molecular docking studies revealed the importance of the furan moiety and other heterocyclic rings in binding to the active site of the enzyme. dntb.gov.uanih.govnih.gov Another study on furan-2-carboxamides as antibiofilm agents highlighted that substitutions on the phenyl ring attached to the carboxamide are crucial for activity, indicating the significance of this part of the molecule in target interaction. nih.gov

A hypothetical pharmacophore model for furan-3-carboxamide (B1318973) derivatives, based on these general principles, is presented in the table below.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor 1 | Oxygen atom of the furan ring | Interaction with donor groups in the receptor's active site. |

| Hydrogen Bond Acceptor 2 | Carbonyl oxygen of the carboxamide | Key interaction point with donor groups in the active site. |

| Hydrogen Bond Donor 1 | Amide N-H of the carboxamide | Formation of a hydrogen bond with an acceptor group in the active site. |

| Hydrogen Bond Donor 2 | Amine N-H of the ethylamine side chain | Potential for additional hydrogen bonding to enhance affinity and selectivity. |

| Aromatic/Hydrophobic Core | The furan ring | π-stacking or hydrophobic interactions with aromatic residues in the binding pocket. |

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to analyze and manage large chemical datasets, while virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. f1000research.com

Virtual screening campaigns involving furan carboxamide scaffolds have been successfully employed to identify novel inhibitors for various biological targets. For instance, a structure-based virtual screening of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives led to the discovery of potent inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). dntb.gov.uanih.govnih.gov In this study, a library of compounds was docked into the active sites of the target enzymes, and the binding affinities were calculated to prioritize candidates for further experimental testing.

The general workflow for such a virtual screening process typically involves:

Target Selection and Preparation: A 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB).

Library Preparation: A large library of compounds, which can include commercially available molecules or virtually generated structures, is prepared for docking.

Molecular Docking: The compounds from the library are computationally docked into the active site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the compounds are ranked.

Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their biological activity.

A study on the discovery of novel inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD) utilized a multiple pharmacophore screening approach. mdpi.com This involved generating several pharmacophore models based on known inhibitors and using them to screen compound databases. This highlights the power of combining pharmacophore modeling with virtual screening to identify diverse and novel active compounds.

The table below summarizes the application of virtual screening in a study of furan-1,3,4-oxadiazole derivatives targeting tyrosinase enzymes. nih.gov

| Virtual Screening Parameter | Details |

| Target Enzymes | Human Tyrosinase (hTYR), Human Tyrosinase-Related Protein-1 (hTYRP1) |

| Screening Library | Sixteen furan-1,3,4-oxadiazole tethered N-phenylacetamide structural motifs (BF1–BF16) |

| Docking Software | (Not specified in abstract) |

| Key Finding | The screened motifs showed higher binding affinities towards hTYR and hTYRP1 than the standard inhibitor. nih.gov |

| Most Active Compounds | BF4 and BF5 displayed the strongest binding affinities. nih.gov |

While no virtual screening studies have been published specifically for This compound , the successful application of these methods to its analogs suggests that this compound could be a valuable candidate for inclusion in virtual screening libraries for a variety of biological targets. The presence of a flexible ethylamine side chain offers additional conformational possibilities and interaction points that could be exploited in rational drug design.

Mechanistic and Preclinical Research Applications in Vitro and Non Human in Vivo Models

Investigations into Molecular Mechanisms of Action

No studies were found that investigated the molecular mechanisms of action of N-(2-aminoethyl)furan-3-carboxamide. This includes a lack of data in the following areas:

Cellular Biology Studies (Non-Human Cell Lines)

Comprehensive searches yielded no data on the effects of this compound on cellular processes in non-human cell lines.

Modulation of Intracellular Signaling Cascades

No published studies were identified that investigate the effects of this compound on specific intracellular signaling pathways. Research into how this compound might interact with key cellular targets such as kinases, phosphatases, or transcription factors is not currently available in the public domain.

Preclinical Animal Model Evaluations

There is no available data from preclinical studies in animal models for this compound.

Efficacy Assessment in Disease Models (e.g., Cancer xenografts, Infectious disease models, Neurological models)

No efficacy data for this compound in any disease models, including but not limited to cancer xenografts, infectious diseases, or neurological disorders, has been reported in the scientific literature.

Pharmacodynamic Biomarker Analysis

Consistent with the lack of preclinical efficacy studies, there are no reports on the use of pharmacodynamic biomarkers to assess the biological activity of this compound in vivo.

Applications as Chemical Probes and Research Tools

The potential utility of this compound as a chemical probe or research tool to investigate biological systems has not been described in any published research.

Analytical Method Development for Research Purposes

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating N-(2-aminoethyl)furan-3-carboxamide from reaction mixtures and determining its purity. The selection of a specific technique is contingent on the compound's properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically developed to achieve this. In a study on related anthra[2,3-b]furan-3-carboxamides, HPLC was successfully used to confirm the purity of the synthesized compounds to be greater than 95%. nih.gov For this compound, a similar approach can be adopted.

A typical HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution is often employed, where the composition of the mobile phase is changed over time to ensure the efficient elution of all components in the sample.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

This method would allow for the separation of this compound from potential starting materials, such as furan-3-carboxylic acid and ethylenediamine (B42938), as well as any side products formed during the synthesis. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for analyzing volatile impurities or for the characterization of the compound after derivatization. For instance, a common approach is to silylate the amine and amide functional groups to increase volatility.

The sample, after derivatization, is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and identification. GC-MS has been effectively used to analyze a wide range of biological compounds, including furan (B31954) derivatives, from various extracts. nih.gov

Table 2: Hypothetical GC-MS Parameters for the Analysis of a Silylated Derivative of this compound

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This method would be particularly useful for identifying and quantifying any volatile byproducts in the synthesis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is ideal for monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a suitable solvent system.

By comparing the spot corresponding to the starting material with the newly formed spot of the product, a researcher can qualitatively assess the conversion of the reaction. The choice of eluent is critical for achieving good separation. A mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane) is typically used, with the ratio adjusted to achieve an optimal retention factor (Rf) for the product. For instance, in the separation of related chiral amides, TLC with specific chiral selectors has been employed. jiangnan.edu.cn

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane (B109758):Methanol (9:1 v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | Furan-3-carboxylic acid: ~0.1; Ethylenediamine: Baseline |

Advanced Detection and Quantification Methods

Beyond standard UV detection in HPLC, more advanced techniques can be employed for sensitive and selective quantification. A mass spectrometer coupled with an HPLC system (LC-MS) provides both retention time data and mass information, significantly enhancing confidence in peak identification and purity assessment. For quantitative analysis, a calibration curve can be constructed using certified reference standards of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the structural confirmation of the final product. Quantitative NMR (qNMR) can also be used as a primary method for determining the concentration of the compound in a solution with a high degree of accuracy.

Future Research Directions and Translational Potential

Development of Novel Analogues with Enhanced Specificity

The development of novel analogues of N-(2-aminoethyl)furan-3-carboxamide represents a promising avenue for enhancing biological specificity and potency. The inherent modularity of its structure allows for systematic modifications to fine-tune its interaction with specific biological targets.

Modification of the Furan (B31954) Ring: The furan scaffold is a versatile platform for chemical modification. Introduction of various substituents on the furan ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for a target protein.

Alterations to the Aminoethyl Side Chain: The primary amine of the aminoethyl group is a key site for interaction, likely through hydrogen bonding or salt bridge formation. The length and rigidity of this side chain can be altered to optimize these interactions. For instance, replacing the ethyl linker with longer or more constrained cyclic structures could orient the amine for more effective binding.

Derivatization of the Carboxamide Linker: The amide bond provides structural rigidity and is a hydrogen bond donor and acceptor. Modifications at the amide nitrogen or carbonyl group could influence the conformational preferences of the molecule, thereby affecting its biological activity.

The synthesis of a diverse library of analogues, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial. This approach has been successfully employed for other furan-carboxamide derivatives, leading to the identification of compounds with enhanced therapeutic potential. For example, the synthesis of hybrid molecules combining the furan-2-carboxamide group with other bioactive scaffolds has yielded potent inhibitors for targets like VEGFR-2, a key player in cancer treatment. mdpi.com

Exploration of New Therapeutic Targets

The structural motifs within this compound suggest its potential to interact with a range of biological targets, warranting broad screening to uncover novel therapeutic applications.

Kinase Inhibition: The furan-carboxamide scaffold is present in molecules that have been explored as kinase inhibitors. nih.gov Kinases play a central role in cell signaling and are important targets in oncology and inflammatory diseases. High-throughput screening of this compound and its analogues against a panel of kinases could identify novel inhibitors.

Antimicrobial Activity: Furan derivatives have a long history in the development of antimicrobial agents. The furan ring can be found in compounds with antibacterial and antifungal properties. mdpi.com The potential of this compound to disrupt microbial processes, such as biofilm formation, could be a valuable area of investigation. Research on other furan-2-carboxamides has demonstrated their ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. nih.gov

Antitumor Properties: Various carboxamide derivatives have shown significant antitumor activity. reactionbiology.comnih.govnih.gov The mechanism of action for such compounds often involves intercalation with DNA or inhibition of enzymes crucial for tumor growth, such as topoisomerases. reactionbiology.comnih.gov The structural similarity of this compound to these compounds suggests that its potential as an anticancer agent should be explored.

A systematic approach involving in vitro biological assays against a diverse set of targets will be instrumental in identifying the therapeutic areas where this compound scaffold could have the most significant impact.

Integration with Advanced Delivery Systems for Research Applications

To enhance its utility as a research tool and potential therapeutic, this compound could be integrated with advanced delivery systems. These systems can improve solubility, stability, and targeted delivery of the compound.

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, could enhance its bioavailability and allow for targeted delivery to specific tissues or cells. This is particularly relevant for applications in cancer therapy, where targeted delivery can minimize off-target effects.

Prodrug Strategies: The primary amine or the furan ring could be chemically modified to create a prodrug form of this compound. A prodrug is an inactive compound that is converted into its active form in the body. This approach can be used to improve pharmacokinetic properties and reduce premature degradation.

Conjugation to Targeting Moieties: For enhanced specificity, the molecule could be conjugated to ligands that bind to receptors overexpressed on the surface of target cells. This strategy is widely used to direct therapeutic agents to cancer cells while sparing healthy tissues.

These advanced delivery strategies would not only be beneficial for potential therapeutic applications but also for in vitro and in vivo research, allowing for more precise investigation of the compound's mechanism of action.

Theoretical Contributions to Medicinal Chemistry Principles

The study of this compound and its analogues can contribute to a deeper understanding of fundamental principles in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the this compound scaffold affect its biological activity will provide valuable SAR data. This information can guide the rational design of future molecules with improved properties and can be applied to other drug discovery projects involving similar pharmacophores. The synthesis and evaluation of a series of related compounds is a classic approach to elucidating these relationships. researchgate.net

Pharmacophore Modeling: The key structural features of this compound responsible for its (potential) biological activity can be defined as a pharmacophore. This pharmacophore model can then be used in virtual screening campaigns to identify other molecules from large chemical databases that are likely to exhibit similar biological activities.

Understanding Drug-Target Interactions: Detailed structural studies, for instance using X-ray crystallography or NMR spectroscopy, of this compound or its analogues bound to their biological targets would provide invaluable insights into the specific molecular interactions that drive binding and activity. This knowledge is fundamental to the principles of rational drug design. nih.gov

By serving as a model scaffold, this compound can aid in the development and refinement of computational and theoretical tools used in medicinal chemistry, ultimately contributing to the more efficient discovery and development of new medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.